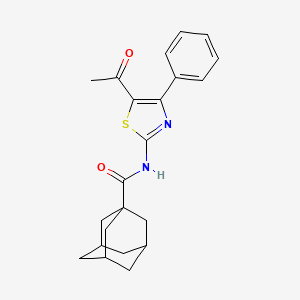

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)adamantan-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that features a thiazole ring, an adamantane moiety, and a carboxamide group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, often used in medicinal chemistry to enhance the pharmacokinetic properties of drugs .

Wissenschaftliche Forschungsanwendungen

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, followed by the addition of the carboxamide group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the adamantane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives and adamantane-based molecules, such as:

Thiazole derivatives: Known for their antimicrobial and anticancer activities.

Adamantane derivatives: Used in antiviral drugs like amantadine.

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide apart is its unique combination of a thiazole ring and an adamantane moiety, which provides a balance of biological activity and stability. This makes it a promising candidate for further research and development in various fields .

Biologische Aktivität

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for a comprehensive understanding.

Synthesis and Characterization

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves the condensation of adamantane derivatives with thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane-linked thiazole exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Key findings include:

- Broad-Spectrum Antibacterial Activity : Several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds 5c, 5g, 5l, 5m, and 5q were highlighted for their effectiveness .

- Antifungal Activity : Compounds such as 5b, 5l, and 5q exhibited strong antifungal properties against Candida albicans, indicating their potential as antifungal agents .

Anticancer Activity

The anti-proliferative effects of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide were assessed against various human tumor cell lines. The results indicated:

- Inhibition of Tumor Cell Growth : Compounds derived from this scaffold demonstrated significant inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the low micromolar range .

- Mechanism of Action : Molecular docking studies suggested that these compounds can interact with key proteins involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other targets associated with apoptosis induction .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antibacterial properties of adamantane-linked thiazole derivatives, researchers found that specific compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics. This indicates a potential for developing combination therapies that could enhance treatment efficacy against resistant strains.

Case Study 2: Anticancer Potential

A comprehensive study evaluated the anti-proliferative activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic markers like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism highlights their potential as effective anticancer agents .

Data Tables

| Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| 5c | Antibacterial | 12.5 | Staphylococcus aureus |

| 5g | Antifungal | 8.0 | Candida albicans |

| 5e | Anti-proliferative | 6.7 | MCF-7 |

| 5k | Anti-proliferative | 4.9 | A549 |

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREVKYBOFAWGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.